![molecular formula C29H27N7O4S B605589 6-[5-[[[2-(甲磺酰基)乙基]氨基]甲基]-2-呋喃基]-N-[3-甲基-4-([1,2,4]三唑并[1,5-a]吡啶-7-氧基)苯基]-4-喹唑啉胺 CAS No. 937265-83-3](/img/structure/B605589.png)

6-[5-[[[2-(甲磺酰基)乙基]氨基]甲基]-2-呋喃基]-N-[3-甲基-4-([1,2,4]三唑并[1,5-a]吡啶-7-氧基)苯基]-4-喹唑啉胺

描述

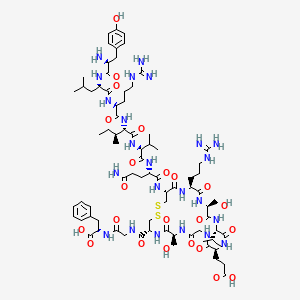

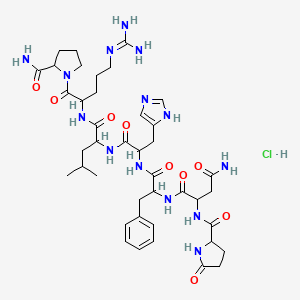

Arry-380 analog was designed as an inhibitor of EGFR (ErbB1).

ARRY-380 analog is an analog of ARRY-380. ARRY-380 is also know as Tucatinib, also known as Irbinitinib, and ONT-380, is a n orally bioavailable inhibitor of the human epidermal growth factor receptor tyrosine kinase ErbB-2 (also called HER2) with potential antineoplastic activity. ErbB-2 inhibitor ARRY-380 selectively binds to and inhibits the phosphorylation of ErbB-2, which may prevent the activation of ErbB-2 signal transduction pathways, resulting in growth inhibition and death of ErbB-2-expressing tumor cells. ErbB-2 is overexpressed in a variety of cancers and plays an important role in cellular proliferation and differentiation.

科学研究应用

Inhibition of ErbB2

Arry-380 is an orally active, potent small molecule that targets the ErbB2 inhibitor . It has shown excellent activity in numerous SC mouse tumor models including breast (BT-474, MDA-MB-453), ovarian (SK-OV-3), and gastric (N87) carcinoma models .

Combination with Trastuzumab

Arry-380 has demonstrated excellent single agent activity and combinability with trastuzumab in breast and ovarian carcinoma models . In combination with trastuzumab, there was 100% TGI and all animals had complete responses .

Combination with Docetaxel

In combination with docetaxel, Arry-380 showed an 81% Tumor Growth Inhibition (TGI) and five partial regressions .

Combination with Bevacizumab

Arry-380, in combination with bevacizumab, showed 80% TGI with partial responses in 7/8 animals and one stable disease .

Inhibition of AKT Phosphorylation

Arry-380 also potently inhibits phosphorylation of AKT, induces apoptosis, and inhibits growth of BT474 cells in vitro .

Inhibition of ERK Phosphorylation

In BT474 xenograft tumors treated with Arry-380, inhibition of pErbB2 and of downstream signaling targets, AKT and ERK, has been demonstrated .

Induction of Apoptosis

Arry-380 induces apoptosis and inhibits growth of BT474 cells in vitro .

Clinical Development in Patients with ErbB2+ Metastatic Breast Cancer (MBC)

Arry-380 is currently in clinical development in patients with ErbB2+ metastatic breast cancer (MBC) .

作用机制

Target of Action

The primary target of Arry-380 is ErbB2 , also known as HER2 . ErbB2 is a receptor tyrosine kinase that plays a major role in controlling cell growth and differentiation . Overexpression of ErbB2 is associated with multiple human tumors of epithelial origin, most notably in breast, ovarian, and stomach cancers .

Mode of Action

Arry-380 is a reversible, ATP-competitive inhibitor with nanomolar potency against ErbB2 . It inhibits the phosphorylation of ErbB2 in both in vitro and in cell-based assays .

Biochemical Pathways

Arry-380 potently inhibits the phosphorylation of AKT, a key protein in the PI3K/AKT/mTOR pathway . This pathway is crucial for cell survival and growth, and its inhibition leads to apoptosis, or programmed cell death .

Pharmacokinetics

Arry-380 has excellent in vivo and in vitro ADME properties . It exhibits dose-proportional exposure in rodents and primates, indicating predictable pharmacokinetics . The half-life of Arry-380 is approximately 5.38 hours .

Result of Action

Arry-380 induces apoptosis and inhibits the growth of ErbB2-positive cells in vitro . In vivo, it significantly inhibits tumor growth in a variety of HER2-dependent tumor xenograft models, including breast, ovarian, and gastric carcinoma models . It has demonstrated significant dose-related tumor growth inhibition and significant regressions in these models .

Action Environment

The action of Arry-380 can be influenced by the tumor microenvironment. For instance, the presence of other drugs can affect its efficacy. Studies have shown that Arry-380 demonstrates excellent single agent activity and combinability with trastuzumab, docetaxel, or bevacizumab in breast and ovarian carcinoma models .

属性

IUPAC Name |

6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N7O4S/c1-19-13-21(4-7-26(19)39-22-9-11-36-28(15-22)32-18-34-36)35-29-24-14-20(3-6-25(24)31-17-33-29)27-8-5-23(40-27)16-30-10-12-41(2,37)38/h3-9,11,13-15,17-18,30H,10,12,16H2,1-2H3,(H,31,33,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMNYGOVNWWFKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)C4=CC=C(O4)CNCCS(=O)(=O)C)OC5=CC6=NC=NN6C=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27N7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00239555 | |

| Record name | ARRY-380 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[5-[[[2-(Methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine | |

CAS RN |

937265-83-3 | |

| Record name | ARRY-380 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937265833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ARRY-380 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(4-((1,2,4)TRIAZOLO(1,5-A)PYRIDIN-7-YLOXY)-3-METHYLPHENYL)-6-(5-(((2-(METHYLSULFONYL)ETHYL)AMINO)METHYL)FURAN-2-YL)QUINAZOLIN-4-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H32S1659ED | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Arry-380 acts as a reversible, ATP-competitive inhibitor of HER2. [, , , , , , , , ] This means it binds to the ATP-binding pocket of the HER2 kinase domain, preventing ATP binding and subsequent phosphorylation. This inhibition disrupts downstream signaling pathways, including the PI3K/Akt and MAPK pathways, ultimately inhibiting tumor cell proliferation and survival. [, , , , , , , , ]

A: Arry-380 demonstrates approximately 500-fold selectivity for HER2 over EGFR. [, , , , , , , , ] This selectivity is crucial because it minimizes off-target effects associated with inhibiting EGFR, such as rash and diarrhea, commonly observed with pan-HER inhibitors. [, , , , , , , , ]

A: Yes, Arry-380 has shown significant single-agent and combination activity in preclinical models of various HER2-positive cancers, including breast, ovarian, and gastric carcinomas. [, , , , , , , , ] Notably, Arry-380 has demonstrated promising activity in intracranial models of HER2-positive brain metastases, even showing superior efficacy compared to lapatinib and neratinib. [, , , ]

A: Phase I trials of Arry-380 in patients with advanced HER2-positive cancers, particularly breast cancer, have established the maximum tolerated dose (MTD) as 600 mg BID. [, , , , ] The drug demonstrated an acceptable safety profile at the MTD, with a lower incidence of severe rash and diarrhea compared to dual HER2/EGFR inhibitors. [, , , , ] Importantly, Arry-380 showed promising signs of antitumor activity, including partial responses and prolonged stable disease, even in heavily pretreated patients. [, , , , ]

A: Yes, based on promising preclinical data showing synergistic activity, several Phase 1b studies are currently investigating Arry-380 in combination with other agents, including T-DM1, capecitabine, and trastuzumab, in patients with HER2-positive metastatic breast cancer. [, ] These studies aim to further enhance efficacy and explore potential benefits in specific patient populations, including those with brain metastases.

A: Research suggests that a subset of HER2-amplified tumors characterized by a specific HER2-driven signature, encompassing high levels of total and phosphorylated HER2, pEGFR, and pHER3, might be particularly sensitive to Arry-380. [] This finding highlights the potential for using biomarker-driven patient selection strategies to optimize treatment outcomes.

A: The development of Arry-380 represents a significant advancement in HER2-targeted therapy. Its high selectivity for HER2 offers a more targeted approach with potentially fewer off-target side effects compared to multi-kinase inhibitors. [, , , , , , , , ] Ongoing and future research will help fully elucidate its clinical utility and potential to improve outcomes for patients with HER2-positive cancers.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,5R,6R,8S,9S,10R,13S,14S)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B605512.png)

![N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B605520.png)